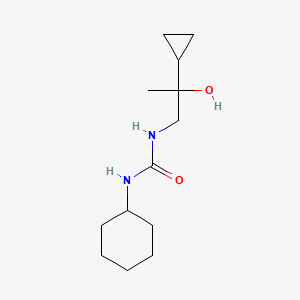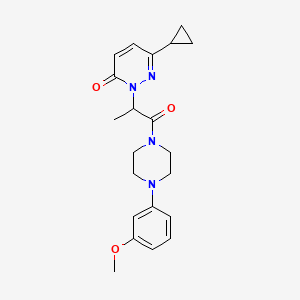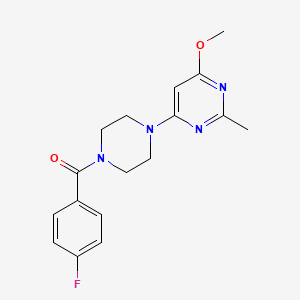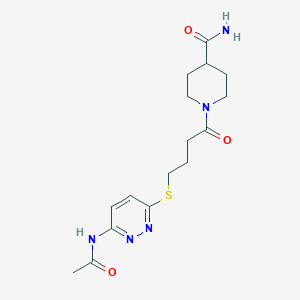
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as CHDP, and it has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CHDP is not well understood. However, it has been suggested that CHDP may exert its pharmacological effects by modulating the activity of certain enzymes and proteins involved in cell signaling pathways. Further studies are needed to elucidate the exact mechanism of action of CHDP.
Biochemical and Physiological Effects:
CHDP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, CHDP has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases. CHDP has also been shown to have antioxidant properties, which could be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CHDP is that it is relatively easy to synthesize and purify. Additionally, CHDP has been shown to have potent pharmacological properties, making it a promising candidate for drug development. However, one limitation of CHDP is that its mechanism of action is not well understood. Further studies are needed to elucidate the exact mechanism of action of CHDP.
Orientations Futures
There are several future directions for research on CHDP. One area of research could be the development of CHDP-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of CHDP. Finally, studies are needed to evaluate the safety and efficacy of CHDP in animal models and humans.
Méthodes De Synthèse
The synthesis of CHDP involves the reaction of cyclohexylisocyanate with 2-cyclopropyl-2-hydroxypropylamine. The reaction proceeds under mild conditions and results in the formation of CHDP. This synthesis method has been optimized to produce high yields of CHDP with excellent purity.
Applications De Recherche Scientifique
CHDP has been studied extensively for its pharmacological properties. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. CHDP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, CHDP has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(17,10-7-8-10)9-14-12(16)15-11-5-3-2-4-6-11/h10-11,17H,2-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPVYEMHRMXPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1CCCCC1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-(2-cyclopropyl-2-hydroxypropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2960443.png)

![Ethyl 2-azaspiro[3.4]octane-3-carboxylate](/img/structure/B2960446.png)
![1-[3-Methyl-2,6-dioxo-7-(3-pyrimidin-2-ylsulfanylpropyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2960447.png)


![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2960452.png)


![5-amino-N-benzyl-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960458.png)
![N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2960459.png)
![[4-(Imidazol-1-ylmethyl)phenyl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2960460.png)
![1-[1-(4-Ethoxybenzenesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2960461.png)